1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol
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Overview
Description
1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, including anticancer and antimicrobial drugs.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridine: Similar in structure but with different substitution patterns.
1,2,4-Triazolo[4,3-a]pyrazine: Another triazole-containing heterocycle with distinct properties.
Uniqueness
1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol is unique due to its specific arrangement of nitrogen atoms within the triazole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
137326-91-1 |
---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.114 |
IUPAC Name |
1,2-dihydrotriazolo[4,5-b]pyridin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-3-1-4-5(6-2-3)8-9-7-4/h1-2,7,9H |
InChI Key |
MKCJEQVBJPWQBM-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NNN2)N=CC1=O |
Synonyms |
1H-1,2,3-Triazolo[4,5-b]pyridin-6-ol(9CI) |
Origin of Product |
United States |
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